molecular formula C14H28N2 B5061726 N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

Numéro de catalogue B5061726
Poids moléculaire: 224.39 g/mol
Clé InChI: UFLUNETWVAXHPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine, also known as CX516, is a nootropic drug that belongs to the ampakine family. It is a positive allosteric modulator of the AMPA receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. CX516 has been shown to enhance cognitive function and improve memory, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.

Mécanisme D'action

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine works by binding to the AMPA receptor and increasing the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity and the strengthening of neural connections, which is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine is its specificity for the AMPA receptor, which allows for targeted modulation of synaptic plasticity. However, one limitation is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent levels of the drug in the brain.

Orientations Futures

There are several potential future directions for research on N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. One area of interest is its potential use in combination with other cognitive-enhancing drugs, such as cholinesterase inhibitors or memantine. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression or schizophrenia. Finally, there is interest in developing more potent and longer-lasting ampakine compounds that could be used for clinical applications.

Méthodes De Synthèse

The synthesis of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine involves several steps, starting with the reaction of cyclohexylmethylamine and 4-bromobutyric acid to form N-(cyclohexylmethyl)-4-bromobutyramide. This compound is then reacted with sodium hydride and dimethylamine to produce N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. The final product is purified through recrystallization.

Applications De Recherche Scientifique

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in cognitive disorders. In animal studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance learning and memory performance in various tasks, including the Morris water maze and fear conditioning. In human studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to improve memory consolidation and retrieval, as well as attention and executive function.

Propriétés

IUPAC Name

N-(cyclohexylmethyl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUNETWVAXHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.